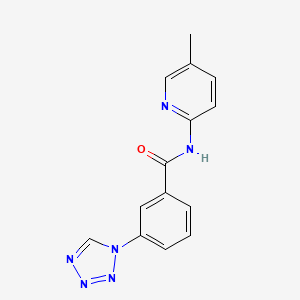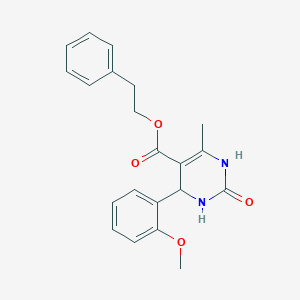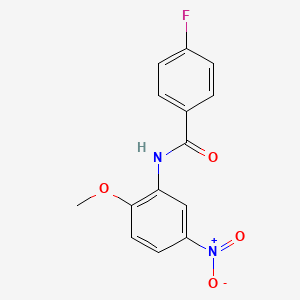
2-(N-propylethanimidoyl)-1H-indene-1,3(2H)-dione
Descripción general
Descripción
2-(N-propylethanimidoyl)-1H-indene-1,3(2H)-dione is a useful research compound. Its molecular formula is C14H15NO2 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 229.110278721 g/mol and the complexity rating of the compound is 335. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticoagulant Properties
2-(N-propylethanimidoyl)-1H-indene-1,3(2H)-dione and its derivatives have been studied for their anticoagulant properties. Research indicates that these compounds function as Vitamin K antagonists and help prevent blood coagulation. This aspect is crucial in medical scenarios where controlling blood coagulation is necessary (Pathak, Narayan, Sinha, & Prasad, 2012).
Molecular Structure and Vibrational Study
Detailed studies on the molecular structure and vibrational aspects of this compound and related compounds have been conducted. These studies involve density functional theory calculations to determine equilibrium geometries and harmonic frequencies, providing insights into the reactivity and polar nature of these molecules. Such studies are pivotal in understanding the chemical behavior of these compounds (Prasad et al., 2010).
Synthesis Techniques
Research has also focused on the synthesis techniques of derivatives of this compound. For instance, ultrasound-assisted synthesis methods have been explored, offering advantages like good yields, use of environmentally benign solvents, and efficient procedures (Ghahremanzadeh et al., 2011).
Crystal Structure Analysis
The crystal structures of various derivatives of this compound have been analyzed. These studies provide valuable information on the molecular packing, hydrogen bonding patterns, and overall stability of these compounds (Poorheravi et al., 2007).
Catalysis and Chemical Reactions
The use of this compound derivatives in catalysis and various chemical reactions has been explored. For example,studies have demonstrated their application in palladium-catalyzed carbonylative annulation reactions, which are significant for synthesizing indene-1,3(2H)-dione derivatives. Such reactions show broad substrate scope and good to excellent yields, highlighting their potential in synthetic organic chemistry (Zhang et al., 2015).
Photobehaviour Analysis
The photobehavior of certain 2-aryl-2-bromo-1H-indene-1,3(2H)-dione derivatives has been investigated. These studies reveal how the molecular structure influences the photoproducts formed in different solvents, contributing to our understanding of the photochemistry of these compounds (Mor & Dhawan, 2015).
Biomedical Research
The derivatives of this compound have been evaluated for their leishmanicidal and cytotoxic activities. This research is critical in developing new therapeutic agents against diseases like leishmaniasis and cancer (de Souza et al., 2021).
Optoelectronic Applications
Studies have also focused on the development of push-pull chromophores based on the structure of 1H-indene-1,3(2H)-dione derivatives. These compounds are potential candidates for optoelectronic applications due to their unique photophysical properties (Pigot et al., 2019).
Propiedades
IUPAC Name |
2-(C-methyl-N-propylcarbonimidoyl)indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-3-8-15-9(2)12-13(16)10-6-4-5-7-11(10)14(12)17/h4-7,12H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKFQWFXNYZRQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=C(C)C1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-(3-chlorophenyl)-N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4994153.png)
![N-(2-chlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4994159.png)
![N-(3,4-difluorobenzyl)-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B4994163.png)

![10-(4-hydroxyphenyl)-14-(4-methoxyphenyl)-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3,5,7-tetraen-12-one](/img/structure/B4994174.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4994198.png)
![N-{1-[1-(2-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4994205.png)
![3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B4994212.png)
![N-benzyl-4-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethoxy)benzamide](/img/structure/B4994224.png)





